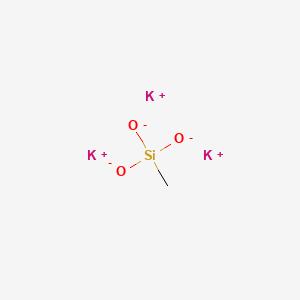
4-cyanobiphényl-3'-bromo
Vue d'ensemble
Description
3’-Bromo-[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C13H8BrN It is a derivative of biphenyl, where a bromine atom is substituted at the 3’ position and a cyano group at the 4 position of the biphenyl structure
Applications De Recherche Scientifique
3’-Bromo-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of liquid crystals and organic light-emitting diodes (OLEDs).
Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active compounds and drug candidates.
Chemical Biology: Employed in the study of molecular interactions and as a building block for bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-[1,1’-biphenyl]-4-carbonitrile typically involves the bromination of [1,1’-biphenyl]-4-carbonitrile. One common method is the electrophilic aromatic substitution reaction, where [1,1’-biphenyl]-4-carbonitrile is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the 3’ position.
Industrial Production Methods
Industrial production of 3’-Bromo-[1,1’-biphenyl]-4-carbonitrile may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and flow rates can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Bromo-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dioxane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether solvents like diethyl ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted biphenyl derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds with various functional groups.
Reduction: Formation of [1,1’-biphenyl]-4-amine derivatives.
Mécanisme D'action
The mechanism of action of 3’-Bromo-[1,1’-biphenyl]-4-carbonitrile in chemical reactions involves the activation of the bromine atom or the cyano group, depending on the reaction type. In nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, while in Suzuki–Miyaura coupling, the bromine atom participates in the formation of a palladium complex, facilitating the coupling reaction. The cyano group can undergo reduction to form amine derivatives, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-[1,1’-biphenyl]-4-amine: Similar structure but with an amine group instead of a cyano group.
4-Bromo-[1,1’-biphenyl]-3-carbonitrile: Bromine and cyano groups are positioned differently on the biphenyl structure.
3’-Chloro-[1,1’-biphenyl]-4-carbonitrile: Chlorine atom instead of bromine at the 3’ position.
Uniqueness
3’-Bromo-[1,1’-biphenyl]-4-carbonitrile is unique due to the specific positioning of the bromine and cyano groups, which can influence its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis and a useful compound in various scientific applications.
Propriétés
IUPAC Name |
4-(3-bromophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHLPFNAHBELBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160521-46-0 | |
| Record name | 3'-Bromo[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(4-Aminophenyl)ethynyl]aniline](/img/structure/B1630930.png)





![Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one](/img/structure/B1630947.png)




